



# Technical Support Center: Overcoming Relebactam Resistance in KPC-producing Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Relebactam |           |
| Cat. No.:            | B15564724  | Get Quote |

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating **Relebactam** resistance in Klebsiella pneumoniae producing Klebsiella pneumoniae carbapenemase (KPC).

# **Frequently Asked Questions (FAQs)**

Q1: What are the primary mechanisms of resistance to Imipenem-**Relebactam** in KPC-producing K. pneumoniae?

A1: Resistance to Imipenem-**Relebactam** (IMI-REL) in KPC-producing K. pneumoniae is primarily driven by three main mechanisms, which can occur individually or in combination:

- Mutations in the blaKPC Gene: Amino acid substitutions within the KPC enzyme can reduce
  the binding affinity and inhibitory activity of Relebactam.[1][2] Specific mutations, such as
  those at positions S106, N132, and L167, have been shown to enhance Relebactam
  resistance.[2][3]
- Porin Channel Mutations or Loss: Disruption or downregulation of the major outer membrane porin genes, ompK35 and particularly ompK36, restricts the entry of Imipenem and Relebactam into the bacterial cell.[4][5] The loss of both porins is strongly correlated with reduced susceptibility to IMI-REL.[4]

## Troubleshooting & Optimization





 Increased Expression of blaKPC: An increased copy number or overexpression of the blaKPC gene can lead to higher levels of the KPC enzyme.[5][6] This overproduction can effectively titrate out the Relebactam inhibitor, allowing for the hydrolysis of Imipenem.[5]

Q2: My Imipenem-**Relebactam** MIC values are higher than expected for a KPC-producing isolate. What could be the cause?

A2: Higher than expected Minimum Inhibitory Concentration (MIC) values can be attributed to several factors:

- Presence of Non-Inhibited β-Lactamases: Relebactam is not effective against Class B metallo-β-lactamases (MBLs) like NDM, VIM, or IMP, or Class D oxacillinases (e.g., OXA-48).[7][8] Co-production of these enzymes with KPC will result in high-level resistance.
- Combined Resistance Mechanisms: An isolate may harbor multiple resistance mechanisms simultaneously, such as a KPC mutation combined with the loss of the OmpK36 porin, leading to a synergistic increase in the MIC.[2][4]
- High Inoculum: A bacterial inoculum density higher than the standard 5 x 10^5 CFU/mL can lead to falsely elevated MICs, a phenomenon known as the inoculum effect.[9]
- Incorrect **Relebactam** Concentration: For in vitro susceptibility testing, a fixed concentration of 4 μg/mL of **Relebactam** is required.[7][8] Errors in the preparation of this solution will lead to inaccurate MIC results.

Q3: Can resistance to other  $\beta$ -lactamase inhibitors, like Avibactam, affect **Relebactam** susceptibility?

A3: Yes, there is a complex interplay. Strains that develop resistance to Ceftazidime-Avibactam (CAZ-AVI) through certain blaKPC mutations may exhibit restored or even increased susceptibility to carbapenems and IMI-REL.[2][10] Conversely, the selection of IMI-REL resistance can have a collateral effect on the susceptibility to other combinations like Meropenem-Vaborbactam (MEM-VAB), indicating shared resistance pathways.[1][11] However, IMI-REL has demonstrated activity against some CAZ-AVI-resistant KPC variants, making it a potential therapeutic option in such cases.[1][12]

Q4: What is the role of efflux pumps in **Relebactam** resistance?







A4: While efflux pumps, particularly the AcrAB-TolC system, are known to contribute to multidrug resistance in K. pneumoniae, their specific role in clinical IMI-REL resistance appears to be less prominent compared to KPC mutations and porin loss.[13][14] Some studies have found no significant contribution of efflux to IMI-REL resistance in the mutants they analyzed.[1] However, overexpression of efflux pumps in combination with other mechanisms like porin loss could potentially contribute to reduced susceptibility and should not be entirely ruled out.[15]

Q5: Are there strategies to overcome or mitigate Relebactam resistance in the lab?

A5: In a research context, several strategies can be employed. The combination of Imipenem-Relebactam with a third agent, such as an aminoglycoside like amikacin, has shown potential synergistic and bactericidal activity against isolates with reduced IMI-REL susceptibility.[4] Additionally, for strains where porin loss is the primary mechanism, investigating agents that can disrupt the outer membrane or bypass porin-mediated entry could be a valid research direction.

# **Troubleshooting Guide**

# Troubleshooting & Optimization

Check Availability & Pricing

| Problem / Observation                                                                             | Potential Cause                                                                                                                                                                                                                  | Recommended Action                                                                                                                                                                                                                                                                                                                                             |
|---------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inconsistent or non-reproducible MIC results.                                                     | 1. Inoculum density is not standardized.[9] 2. Improper storage or degradation of Imipenem or Relebactam powders.[16] 3. Variation in cation concentration of Mueller-Hinton Broth (MHB).                                        | 1. Ensure inoculum is standardized to a 0.5 McFarland standard for every experiment. 2. Use fresh, quality-controlled reagents and store stock solutions appropriately. 3. Use cationadjusted MHB from a reliable source.                                                                                                                                      |
| Isolate is KPC-positive but appears fully susceptible to Imipenem-Relebactam (low MIC).           | This is the expected outcome for most KPC-producing isolates without additional resistance mechanisms.[17] Relebactam is a potent inhibitor of KPC-2 and KPC-3. [15][17]                                                         | This result is likely correct. It serves as a good baseline for comparison against resistant mutants.                                                                                                                                                                                                                                                          |
| High IMI-REL MIC observed,<br>but sequencing of blaKPC<br>shows no known resistance<br>mutations. | 1. Resistance is likely mediated by porin loss (ompK35/36 disruption).[1][5] 2. The isolate may have an increased blaKPC copy number.[6][18] 3. The isolate may be producing an MBL or OXA-48-like enzyme in addition to KPC.[7] | 1. Perform PCR and sequencing of ompK35 and ompK36 to check for insertions, deletions, or premature stop codons.  Analyze porin expression via RT-qPCR or SDS-PAGE. 2.  Quantify the relative copy number of blaKPC using qPCR. 3. Use molecular tests (e.g., multiplex PCR) to screen for genes encoding MBLs (blaNDM, blaVIM) and oxacillinases (blaOXA-48). |
| Difficulty amplifying or sequencing the ompK35 or ompK36 genes.                                   | Large insertions or deletions (e.g., from insertion sequences) can prevent primer binding and amplification.                                                                                                                     | Design multiple primer sets that bind to different regions of the gene and flanking areas. Consider using long-range                                                                                                                                                                                                                                           |



PCR if large insertions are suspected.

## **Data Presentation**

Table 1: Selected KPC Mutations and Their Impact on Imipenem-Relebactam (IMI-REL) Susceptibility

| KPC Variant       | Amino Acid<br>Substitution(s) | Observed Effect on IMI-REL MIC                                                                  | Reference |
|-------------------|-------------------------------|-------------------------------------------------------------------------------------------------|-----------|
| KPC-157           | N132S                         | Prevents interaction with Relebactam, leading to loss of inhibitory activity and increased MIC. | [3]       |
| Multiple          | S106L, L167R                  | Associated with IMI-<br>REL resistance<br>developed in vitro.                                   | [2]       |
| KPC-40 / KPC-53   | Multiple                      | Mixed subpopulations found in a patient who developed IMI-REL resistance.                       | [18]      |
| KPC D179 Variants | D179N, D179Y                  | These variants, which confer Ceftazidime-Avibactam resistance, remain susceptible to IMI-REL.   | [12]      |

Table 2: Impact of Porin Loss on Imipenem-Relebactam (IMI-REL) MICs



| Genetic<br>Background          | Porin Status                                        | Typical IMI-<br>REL MIC<br>(µg/mL) | Key Finding                                                                   | Reference |
|--------------------------------|-----------------------------------------------------|------------------------------------|-------------------------------------------------------------------------------|-----------|
| KPC-producing<br>K. pneumoniae | Wild-type<br>OmpK35/36                              | ≤2                                 | Generally susceptible.                                                        | [4]       |
| KPC-producing<br>K. pneumoniae | Disruption in one porin (OmpK35 or OmpK36)          | ≤ 2                                | Often remains susceptible.                                                    | [4]       |
| KPC-producing<br>K. pneumoniae | Major disruption<br>in both OmpK35<br>and OmpK36    | 2 to >512                          | Correlates with significantly reduced susceptibility and clinical resistance. | [4]       |
| KPC-producing<br>K. pneumoniae | OmpK35/36 disruption + increased blaKPC copy number | ≥8                                 | Combination of mechanisms leads to high-level resistance.                     | [4][6]    |

# **Visualizations**





Click to download full resolution via product page

Caption: Key mechanisms leading to Imipenem-Relebactam resistance.





Click to download full resolution via product page

Caption: A logical workflow for troubleshooting unexpected resistance.



# Key Experimental Protocols Protocol 1: Broth Microdilution for ImipenemRelebactam MIC Determination

This protocol is based on CLSI guidelines for determining the MIC of Imipenem in the presence of a fixed concentration of **Relebactam**.[19][20]

#### Materials:

- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- · Imipenem and Relebactam analytical-grade powders
- Sterile 96-well U-bottom microtiter plates
- K. pneumoniae isolate, grown overnight on non-selective agar
- 0.5 McFarland turbidity standard
- · Sterile saline or PBS

#### Procedure:

- Prepare Antibiotic Stock Solutions:
  - Prepare a high-concentration stock of Imipenem (e.g., 1280 μg/mL) and Relebactam
     (e.g., 400 μg/mL) in an appropriate solvent. Sterilize by filtration.
- Prepare Antibiotic Plates:
  - In a 96-well plate, perform serial two-fold dilutions of Imipenem in CAMHB to achieve final concentrations ranging from 128 to 0.06 μg/mL (this will be further diluted).
  - Add Relebactam to each well containing Imipenem to achieve a constant concentration of 8 μg/mL (this will be diluted to a final fixed concentration of 4 μg/mL upon adding the inoculum).



#### • Prepare Bacterial Inoculum:

- Suspend colonies from an overnight culture in sterile saline to match a 0.5 McFarland standard (approx. 1.5 x 10<sup>8</sup> CFU/mL).
- Dilute this suspension 1:150 in CAMHB to achieve a concentration of approx. 1 x 10<sup>6</sup>
   CFU/mL.

#### Inoculate Plate:

- $\circ$  Add 50 µL of the diluted bacterial inoculum (1 x 10^6 CFU/mL) to each well containing 50 µL of the antibiotic dilutions. This results in a final inoculum of 5 x 10^5 CFU/mL and a final fixed **Relebactam** concentration of 4 µg/mL.
- Include a growth control well (inoculum + CAMHB, no antibiotic) and a sterility control well (CAMHB only).

#### Incubation:

• Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

#### Reading Results:

The MIC is the lowest concentration of Imipenem (in the presence of 4 μg/mL
 Relebactam) that completely inhibits visible bacterial growth.

# Protocol 2: Screening for Porin Gene (ompK35/ompK36) Disruptions by PCR and Sequencing

#### Materials:

- Genomic DNA extracted from the K. pneumoniae isolate
- Primers specific for the full length of ompK35 and ompK36 genes
- Taq polymerase and dNTPs
- Thermocycler



- · Agarose gel electrophoresis equipment
- DNA sequencing service

#### Procedure:

- Genomic DNA Extraction: Extract high-quality genomic DNA from an overnight liquid culture of the isolate using a commercial kit.
- PCR Amplification:
  - Set up PCR reactions to amplify the entire coding sequence of ompK35 and ompK36. Use a wild-type KPC-producing strain with intact porins as a positive control.
  - Use standard thermocycling conditions, with an annealing temperature optimized for your specific primers.
- Gel Electrophoresis:
  - Run the PCR products on a 1% agarose gel. A band of the expected size indicates successful amplification. A lack of a band may suggest a major deletion or primer binding site mutation.[4]
- DNA Sequencing:
  - Purify the PCR products and send them for Sanger sequencing.
- Sequence Analysis:
  - Align the obtained sequences with the wild-type ompK35 and ompK36 sequences from a reference strain.
  - Look for frameshift mutations, premature stop codons, large insertions/deletions, or significant missense mutations that would lead to a non-functional protein.

# Protocol 3: Quantifying blaKPC Gene Expression by RTqPCR



#### Materials:

- RNA extracted from mid-log phase K. pneumoniae cultures
- Primers specific for blaKPC and a housekeeping gene (e.g., rpoB)
- Reverse transcriptase and cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Real-time PCR instrument

#### Procedure:

- RNA Extraction: Grow bacterial cultures to mid-log phase (OD600 ≈ 0.5). Stabilize RNA immediately and extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 μg of total RNA using a reverse transcription kit. Include a no-reverse transcriptase control (NRT) to check for genomic DNA contamination.
- qPCR Reaction:
  - Set up qPCR reactions using a SYBR Green master mix with primers for blaKPC and the housekeeping gene.
  - Run reactions in triplicate for each sample (including the NRT control and a no-template control).
- Data Analysis:
  - Determine the quantification cycle (Cq) values for each reaction.
  - Calculate the relative expression of blaKPC using the ΔΔCq method, normalizing the Cq value of blaKPC to the Cq value of the housekeeping gene and comparing the test isolate to a reference strain with a known single copy of blaKPC. An increased relative quantity indicates overexpression or an increased gene copy number.[4]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. In Vitro Mechanisms of Resistance Development to Imipenem-Relebactam in KPC-Producing Klebsiella pneumoniae PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro development of imipenem/relebactam resistance in KPC-producing Klebsiella pneumoniae involves multiple mutations including OmpK36 disruption and KPC modification PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Effect of Porins and blaKPC Expression on Activity of Imipenem with Relebactam in Klebsiella pneumoniae: Can Antibiotic Combinations Overcome Resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Klebsiella pneumoniae Susceptibility to Carbapenem/Relebactam Combinations: Influence of Inoculum Density and Carbapenem-to-Inhibitor Concentration Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutant prevention concentrations, in vitro resistance evolution dynamics, and mechanisms of resistance to imipenem and imipenem/relebactam in carbapenemsusceptible Klebsiella pneumoniae isolates showing ceftazidime/avibactam resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Mechanisms of Resistance Development to Imipenem-Relebactam in KPC-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alliance of Efflux Pumps with β-Lactamases in Multidrug-Resistant Klebsiella pneumoniae Isolates PMC [pmc.ncbi.nlm.nih.gov]







- 14. Alliance of Efflux Pumps with β-Lactamases in Multidrug-Resistant Klebsiella pneumoniae Isolates PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dynamic evolution of imipenem/relebactam resistance in a KPC-producing Klebsiella pneumoniae from a single patient during ceftazidime/avibactam-based treatments PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Activity of imipenem/relebactam on Klebsiella pneumoniae with different mechanisms of imipenem non-susceptibility PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Relebactam Resistance in KPC-producing Klebsiella pneumoniae]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564724#overcoming-relebactam-resistance-in-kpc-producing-klebsiella-pneumoniae]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com